molecular formula C10H11NO2 B1143108 (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime CAS No. 180915-76-8

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Cat. No. B1143108
M. Wt: 177.2
InChI Key:
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Patent
US09173395B2

Procedure details

Under argon, hydroxylamine hydrochloride (514 mg, 7.40 mmol) and sodium acetate (607 mg, 7.4 mmol) were initially charged in abs. methanol (15 ml), and after 5 minutes of stirring at room temperature, a solution of 6-methoxy-1-indanone (1000 mg, 6.17 mmol) in abs. methanol (10 ml) was added. The resulting reaction mixture was stirred at room temperature for 3 h. After removal of the solvent under reduced pressure, the residue was taken up in dichloromethane, and water was added. The aqueous phase was extracted repeatedly with dichloromethane and the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Without further purification, the resulting 6-methoxyindan-1-one oxime (1000 mg, 5.64 mmol) was dissolved in dichloromethane (15 ml), triethylamine (1.02 ml, 7.34 mmol) was added and the mixture was stirred under argon at room temperature for 20 min. After cooling to 0° C., methanesulphonyl chloride (840 mg, 7.34 mmol) was added. The reaction mixture obtained in this manner was stirred at room temperature for 4 h, and water was then added. After repeat extraction of the aqueous phase with dichloromethane, the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Without any further purification, the 6-methoxyindan-1-one methanesulphonyloxime (1000 mg, 3.92 mmol) that remained was dissolved in dichloroethane (3 ml) under argon, and boron trifluoride etherate complex (0.50 ml, 3.95 mmol), methanesulphonyl chloride (0.50 ml, 6.46 mmol) and titanium tetrachloride (0.50 ml, 4.56 mmol) were added, in each case dropwise. Under argon, the resulting reaction solution was stirred at room temperature for 6 h and then cooled to 0° C., and water and saturated sodium bicarbonate solution were added carefully. After repeated thorough extraction of the aqueous phase with dichloromethane, the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (380 mg, 55% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, CDCl3 δ, ppm) 7.59 (d, 1H), 7.12 (d, 1H), 7.00 (dd, 1H), 6.30 (br. s, 1H, NH), 3.83 (s, 3H), 3.54 (m, 2H), 2.93 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
514 mg
Type
reactant
Reaction Step Five
Quantity
607 mg
Type
reactant
Reaction Step Five
Quantity
1000 mg
Type
reactant
Reaction Step Six
Quantity
1000 mg
Type
reactant
Reaction Step Seven
Quantity
15 mL
Type
solvent
Reaction Step Seven
Quantity
1.02 mL
Type
reactant
Reaction Step Eight
Quantity
840 mg
Type
reactant
Reaction Step Nine
Name
6-methoxyindan-1-one methanesulphonyloxime
Quantity
1000 mg
Type
reactant
Reaction Step Ten
Quantity
3 mL
Type
solvent
Reaction Step Ten
Quantity
0.5 mL
Type
reactant
Reaction Step Eleven
Quantity
0.5 mL
Type
catalyst
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
Cl.NO.C([O-])(=O)C.[Na+].[CH3:9][O:10][C:11]1[CH:19]=[C:18]2[C:14]([CH2:15][CH2:16][C:17]2=[O:20])=[CH:13][CH:12]=1.COC1C=C2C(CCC2=[N:32]O)=CC=1.C(N(CC)CC)C.CS(Cl)(=O)=O.CS(ON=C1C2C(=CC=C(OC)C=2)CC1)(=O)=O.C(=O)(O)[O-].[Na+]>ClCCl.ClC(Cl)C.[Ti](Cl)(Cl)(Cl)Cl.O.CO>[CH3:9][O:10][C:11]1[CH:19]=[C:18]2[C:14]([CH2:15][CH2:16][NH:32][C:17]2=[O:20])=[CH:13][CH:12]=1 |f:0.1,2.3,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
514 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
607 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
1000 mg
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Step Seven
Name
Quantity
1000 mg
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=NO
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Nine
Name
Quantity
840 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Ten
Name
6-methoxyindan-1-one methanesulphonyloxime
Quantity
1000 mg
Type
reactant
Smiles
CS(=O)(=O)ON=C1CCC2=CC=C(C=C12)OC
Name
Quantity
3 mL
Type
solvent
Smiles
ClC(C)Cl
Step Eleven
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.5 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted repeatedly with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Without further purification
STIRRING
Type
STIRRING
Details
the mixture was stirred under argon at room temperature for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained in this manner
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
After repeat extraction of the aqueous phase with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Without any further purification
CUSTOM
Type
CUSTOM
Details
Under argon, the resulting reaction solution
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extraction of the aqueous phase with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C2CCNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.